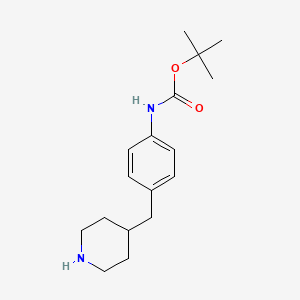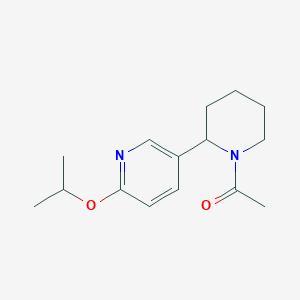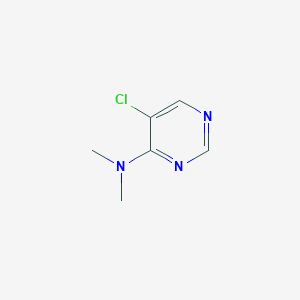
3,5-Diiodopyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodopyrazin-2-amine is a heterocyclic organic compound with the molecular formula C₄H₃I₂N₃. It is characterized by the presence of two iodine atoms attached to the pyrazine ring at positions 3 and 5, and an amino group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodopyrazin-2-amine typically involves the iodination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
化学反応の分析
Types of Reactions
3,5-Diiodopyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of pyrazine with different functional groups replacing the iodine atoms.
科学的研究の応用
3,5-Diiodopyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of 3,5-diiodopyrazin-2-amine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity to these targets, thereby modulating their activity .
類似化合物との比較
Similar Compounds
3,5-Dibromopyrazin-2-amine: Similar structure but with bromine atoms instead of iodine.
3,5-Dichloropyrazin-2-amine: Contains chlorine atoms instead of iodine.
3,5-Difluoropyrazin-2-amine: Contains fluorine atoms instead of iodine.
Uniqueness
3,5-Diiodopyrazin-2-amine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than other halogens, which can enhance the compound’s interactions with biological targets and its overall stability .
特性
CAS番号 |
91416-89-6 |
|---|---|
分子式 |
C4H3I2N3 |
分子量 |
346.90 g/mol |
IUPAC名 |
3,5-diiodopyrazin-2-amine |
InChI |
InChI=1S/C4H3I2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) |
InChIキー |
OGFNUHFOAGNFGY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)N)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)

![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)

![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)


![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)

